alanyl-D-alanine
Overview
Description
Synthesis Analysis
The synthesis of alanyl-D-alanine by bacterial D-alanine:D-alanine ligase involves ATP and is an essential precursor for bacterial peptidoglycan. This process has been a target for designing novel antibacterial agents, with inhibitors being developed to block its formation, thus impacting bacterial cell wall synthesis and integrity (Chakravarty et al., 1989).
Molecular Structure Analysis
The structure of D-alanine:D-alanine ligase, which catalyzes the formation of alanyl-D-alanine, shares a common fold with glutathione synthetase despite low sequence homology. This similarity in tertiary structure across different enzymes underscores a conserved mechanism for ATP to ADP conversion during peptide bond formation in bacterial cell wall synthesis (Fan et al., 1995).
Scientific Research Applications
1. Role in Bacterial Cell Wall Synthesis
Alanyl-D-alanine (d-Ala) plays a crucial role in bacterial cell wall peptidoglycan synthesis. The metabolic pathway in bacteria involves converting L-alanine to D-Ala by alanine racemase and forming d-alanyl-d-alanine by d-alanine-d-alanine ligase. This process is vital for the survival and biofilm formation of bacteria like Streptococcus mutans, a primary cariogenic bacterium in the oral cavity (Qiu et al., 2016).
2. Potential in Treating Liver Injury
Research has shown that alanine can significantly reduce mortality in rats with acute liver failure induced by D-galactosamine. This effect is attributed to alanine's role in promoting ATP synthesis, thus preventing hepatocyte necrosis and promoting liver regeneration (Maezono et al., 1996).
3. Impact on Insulin Sensitivity
Parenteral supplementation of the dipeptide alanyl-glutamine has been associated with improved insulin sensitivity in multiple-trauma patients. This supplementation can lead to higher insulin-mediated glucose disposal, suggesting potential benefits in glucose homeostasis management (Bakalář et al., 2006).
4. Use in Nutritional Supplementation
Alanyl-glutamine supplementation has been studied for its effects on growth performance, metabolism, and protein synthetic signaling in animals like piglets. This supplementation can improve average daily gain and feed efficiency, indicating its potential in animal nutrition (Zhang et al., 2016).
5. Role in Antibacterial Drug Development
D-Alanyl-D-alanine ligase, involved in peptidoglycan biosynthesis, is a target of antibiotics like d-Cycloserine in treating multi-drug-resistant strains of Mycobacterium tuberculosis. Understanding the mechanism of these drugs can aid in developing new antibacterial agents (Halouska et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016945 | |
Record name | L-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alanyl-D-alanine | |
CAS RN |
3695-80-5 | |
Record name | Alanyl-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALANYL-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8235021UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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